Physical and chemical properties of tert-Butyl 2-iodo-5-methoxybenzoate
Physical and chemical properties of tert-Butyl 2-iodo-5-methoxybenzoate
An In-Depth Technical Guide to tert-Butyl 2-iodo-5-methoxybenzoate
This guide provides a comprehensive technical overview of tert-Butyl 2-iodo-5-methoxybenzoate, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, and practical applications, with a focus on the mechanistic principles that drive its utility in complex molecular construction.
Introduction and Core Attributes
Tert-Butyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound featuring an aryl iodide, a methoxy ether, and a tert-butyl ester. This specific arrangement of functional groups makes it an exceptionally valuable intermediate, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The aryl iodide moiety serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical and materials science research. The iodine atom's large size and the relative weakness of the carbon-iodine bond make it an excellent leaving group, facilitating the critical oxidative addition step in many catalytic cycles.[1] The tert-butyl ester provides steric protection for the carboxylic acid, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.
Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of tert-Butyl 2-iodo-5-methoxybenzoate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅IO₃ | PubChem |
| Molecular Weight | 349.15 g/mol | PubChem |
| Appearance | White to yellow solid | [2] |
| CAS Number | 1038778-89-0 | BLDpharm |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across publicly available databases. Researchers should refer to the certificate of analysis from their specific supplier.
Spectroscopic Data Interpretation:
-
¹H NMR: Proton NMR spectra are crucial for confirming the structural integrity of the molecule. Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: Carbon NMR provides further structural confirmation, showing characteristic peaks for the quaternary carbon of the tert-butyl group, the ester carbonyl, the methoxy carbon, and the six distinct aromatic carbons (four of which are protonated and two are substituted).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic fragmentation pattern often involves the loss of the tert-butyl group (a loss of 57 mass units), resulting in a prominent peak.[3][4]
Reactivity and Synthetic Utility: A Hub for Cross-Coupling
The primary utility of tert-Butyl 2-iodo-5-methoxybenzoate stems from the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to construct complex molecular scaffolds with high precision.[5][6] The aryl iodide is an ideal substrate for these transformations due to its high reactivity in the rate-determining oxidative addition step of the catalytic cycle.[1][7]
This compound is a versatile precursor for several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures. This is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of boronic acids.[8][9][10][11]
-
Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures.[5][7][12][13]
-
Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. This method is the most common way to synthesize conjugated enynes and arylalkynes.[14][15][16][17]
The Palladium Catalytic Cycle: A Mechanistic Overview
The success of these reactions hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle, illustrated below for a Suzuki-Miyaura coupling, is a self-validating system where the active Pd(0) catalyst is regenerated after each turnover.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the insertion of the electron-rich Pd(0) catalyst into the carbon-iodine bond of tert-Butyl 2-iodo-5-methoxybenzoate. This is often the rate-limiting step and is highly efficient for aryl iodides.[7][8]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide. The choice of base is critical to facilitate this step without causing unwanted side reactions like ester hydrolysis.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system with clear steps and justifications.
Objective: To synthesize tert-Butyl 5-methoxy-2-phenylbenzoate from tert-Butyl 2-iodo-5-methoxybenzoate and phenylboronic acid.
Materials:
-
tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas (inert atmosphere)
Methodology:
-
System Preparation (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Causality: An inert atmosphere is crucial because the active Pd(0) species, formed in situ from Pd(OAc)₂, is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. Flame-drying the glassware removes adsorbed water that could interfere with the reaction.
-
-
Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Causality: Pd(OAc)₂ serves as a stable precatalyst that is reduced to the active Pd(0) species in the reaction mixture. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its decomposition and improving its catalytic efficiency.
-
-
Solvent Addition and Degassing: Add toluene and water in a 10:1 ratio to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: A biphasic solvent system (toluene/water) is often effective for Suzuki couplings.[9] The base (K₂CO₃) is more soluble in the aqueous phase, while the organic substrates and catalyst reside primarily in the organic phase. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound and any associated reagents.[18][19][20]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[18][19] Avoid contact with skin and eyes.[18] Causes skin and serious eye irritation.[18][20] May cause respiratory irritation.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Keep away from strong oxidizing agents.[18]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[18] Do not allow the product to enter drains.[19]
Conclusion
Tert-Butyl 2-iodo-5-methoxybenzoate is more than just a chemical intermediate; it is a versatile and powerful tool for molecular architects. Its well-defined reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point for the synthesis of a diverse range of complex organic molecules. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and proper handling procedures enables researchers to unlock its full potential in the pursuit of novel therapeutics and advanced materials.
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